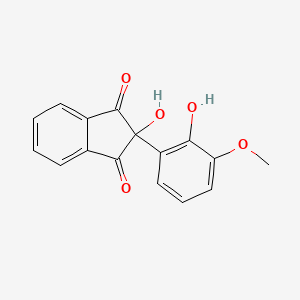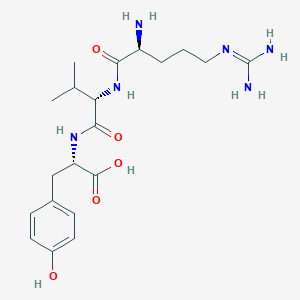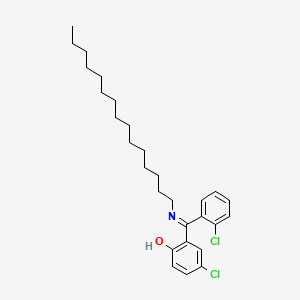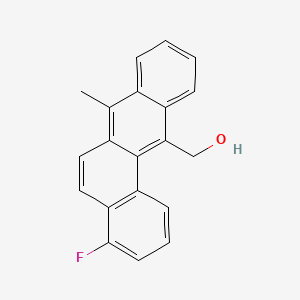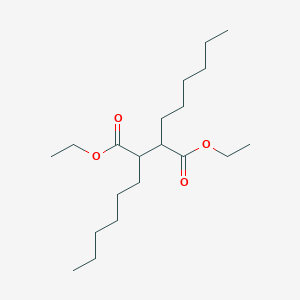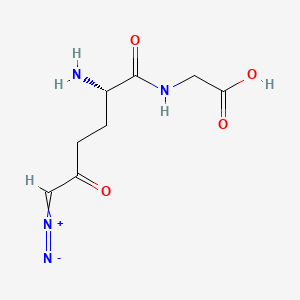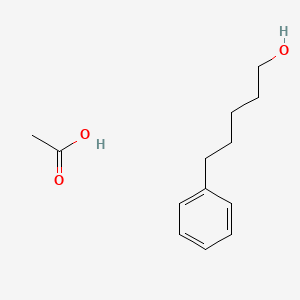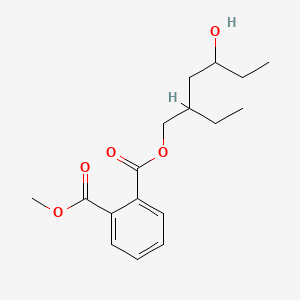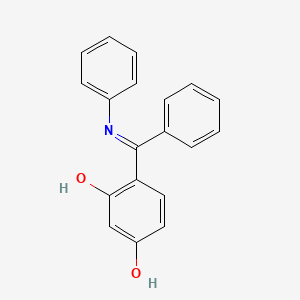![molecular formula C16H14O6 B14438682 [5,5'-Bi-1,3-benzodioxole]-6,6'-dimethanol CAS No. 79422-40-5](/img/structure/B14438682.png)
[5,5'-Bi-1,3-benzodioxole]-6,6'-dimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5,5’-Bi-1,3-benzodioxole]-6,6’-dimethanol is a chemical compound belonging to the class of benzodioxoles. This compound is characterized by the presence of two benzodioxole rings connected by a single bond, with each ring bearing a hydroxymethyl group at the 6-position. Benzodioxoles are known for their diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5,5’-Bi-1,3-benzodioxole]-6,6’-dimethanol typically involves the reaction of 1,3-benzodioxole with formaldehyde under acidic conditions to form the hydroxymethyl derivative. The reaction can be carried out using a variety of catalysts, including Lewis acids such as boron trifluoride or aluminum chloride. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of [5,5’-Bi-1,3-benzodioxole]-6,6’-dimethanol may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Common industrial methods include the use of fixed-bed reactors and flow reactors, which allow for efficient heat and mass transfer, leading to improved reaction rates and product yields.
化学反应分析
Types of Reactions
[5,5’-Bi-1,3-benzodioxole]-6,6’-dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzodioxole rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, using reagents like nitric acid, halogens, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nitric acid in sulfuric acid for nitration at low temperatures.
Major Products Formed
Oxidation: Formation of [5,5’-Bi-1,3-benzodioxole]-6,6’-dicarboxylic acid.
Reduction: Formation of [5,5’-Bi-1,3-benzodioxole]-6,6’-diol.
Substitution: Formation of nitro, halogenated, or sulfonated derivatives of [5,5’-Bi-1,3-benzodioxole]-6,6’-dimethanol.
科学研究应用
[5,5’-Bi-1,3-benzodioxole]-6,6’-dimethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of [5,5’-Bi-1,3-benzodioxole]-6,6’-dimethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Safrole: A benzodioxole derivative with an allyl group at the 5-position, known for its use in the synthesis of MDMA and as a flavoring agent.
Piperonyl Butoxide: A benzodioxole derivative used as a pesticide synergist to enhance the efficacy of insecticides.
Uniqueness
[5,5’-Bi-1,3-benzodioxole]-6,6’-dimethanol is unique due to its symmetrical structure and the presence of two hydroxymethyl groups, which confer distinct chemical and physical properties
属性
CAS 编号 |
79422-40-5 |
|---|---|
分子式 |
C16H14O6 |
分子量 |
302.28 g/mol |
IUPAC 名称 |
[6-[6-(hydroxymethyl)-1,3-benzodioxol-5-yl]-1,3-benzodioxol-5-yl]methanol |
InChI |
InChI=1S/C16H14O6/c17-5-9-1-13-15(21-7-19-13)3-11(9)12-4-16-14(20-8-22-16)2-10(12)6-18/h1-4,17-18H,5-8H2 |
InChI 键 |
KNNPVLGXUKWPMQ-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C(=C2)CO)C3=CC4=C(C=C3CO)OCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



